N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-[(E)-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N’-[(E)-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
N’-[(E)-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
N’-[(E)-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
N’-[(E)-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared with other hydrazone derivatives, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but lacks the bromine atom and acridinone moiety, which may result in different biological activities.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This derivative contains a fluorine atom instead of bromine, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C24H20BrN3O4 |
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Molecular Weight |
494.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C24H20BrN3O4/c1-31-21-12-22(32-2)18(25)11-15(21)13-26-27-23(29)14-28-19-9-5-3-7-16(19)24(30)17-8-4-6-10-20(17)28/h3-13H,14H2,1-2H3,(H,27,29)/b26-13+ |
InChI Key |
FAWMQBUDEVQWCS-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Br)OC |
Origin of Product |
United States |
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